Cas no 13164-04-0 (7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-)

7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)- structure
13164-04-0 structure
Product name:7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
CAS No:13164-04-0
MF:C19H22O4
MW:314.375586032867
CID:166882
PubChem ID:119066

7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
    • 2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
    • 7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-me...
    • chalepin
    • 2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
    • CCRIS 5726
    • (2S)-6-(1,1-Dimethyl-2-propenyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
    • (2S)-2α-(1-Hydroxy-1-methylethyl)-2,3-dihydro-6-(1,1-dimethyl-2-propenyl)-7H-furo[3,2-g][1]benzopyran-7-one
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
    • JCDLLLXYAICSQV-UHFFFAOYSA-N
    • 6-(1,1-dimethylallyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one
    • DTXSID50927298
    • Heliettin
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
    • Q27106840
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 6-(1,1-dimethylallyl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
    • SCHEMBL4325670
    • HMS3604K15
    • 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
    • 13164-04-0
    • C09267
    • CHEBI:5640
    • 118389-19-8
    • Inchi: InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3
    • InChI Key: JCDLLLXYAICSQV-UHFFFAOYSA-N
    • SMILES: C=CC(C1=CC2=CC3CC(C(O)(C)C)OC=3C=C2OC1=O)(C)C

Computed Properties

  • Exact Mass: 314.15186
  • Monoisotopic Mass: 314.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8A^2
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.207g/cm3
  • Boiling Point: 465.3ºC at 760 mmHg
  • Flash Point: 164.8ºC
  • Refractive Index: 1.579
  • PSA: 55.76
  • LogP: 3.33100

7H-Furo[3,2-g][1]benzopyran-7-one,6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)- Related Literature

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